3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid
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Overview
Description
3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid is a chemical compound with the molecular formula C7H10F5NO3 and a molecular weight of 251.15 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring substituted with a difluoromethoxy group and an amine group, combined with trifluoroacetic acid. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid typically involves multiple steps. One common synthetic route includes the reaction of cyclobutanone with difluoromethoxyamine under specific conditions to form the intermediate 3-(Difluoromethoxy)cyclobutan-1-amine. This intermediate is then reacted with trifluoroacetic acid to yield the final product . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers use this compound to study biological pathways and interactions, particularly those involving amine groups.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. The difluoromethoxy group can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid can be compared with other similar compounds, such as:
3-(Methoxy)cyclobutan-1-amine: Lacks the fluorine atoms, resulting in different reactivity and stability.
3-(Difluoromethoxy)cyclobutan-1-amine: Without the trifluoroacetic acid component, it has different solubility and reactivity properties.
Cyclobutan-1-amine: A simpler structure without the difluoromethoxy group, leading to different chemical behavior.
The uniqueness of this compound lies in its combination of functional groups, which confer specific properties and reactivity patterns that are valuable in various research applications .
Properties
IUPAC Name |
3-(difluoromethoxy)cyclobutan-1-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.C2HF3O2/c6-5(7)9-4-1-3(8)2-4;3-2(4,5)1(6)7/h3-5H,1-2,8H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYYOZZFJHSBQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)F)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955541-21-5 |
Source
|
Record name | 3-(difluoromethoxy)cyclobutan-1-amine; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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